Cas no 2680760-62-5 (benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate)

Benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate is a specialized chemical compound featuring a pyrazole core functionalized with methoxy and nitro groups, further modified with a benzyl carbamate moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its versatility as an intermediate in nucleophilic substitution or reduction reactions. The benzyl carbamate group offers additional stability and selective deprotection potential, facilitating controlled synthetic pathways. Its well-defined molecular architecture ensures reproducibility in complex synthesis, supporting research in heterocyclic and medicinal chemistry applications.
benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate structure
2680760-62-5 structure
商品名:benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate
CAS番号:2680760-62-5
MF:C14H16N4O5
メガワット:320.300642967224
CID:5634548
PubChem ID:165927704

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28293873
    • 2680760-62-5
    • benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
    • benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate
    • インチ: 1S/C14H16N4O5/c1-22-13-12(18(20)21)9-17(16-13)8-7-15-14(19)23-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,19)
    • InChIKey: TXWCVGLSVYYQHA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCN1C=C(C(=N1)OC)[N+](=O)[O-])=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 320.11206962g/mol
  • どういたいしつりょう: 320.11206962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 111Ų

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28293873-2.5g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28293873-0.25g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28293873-5.0g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28293873-0.05g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28293873-0.1g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28293873-5g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5
5g
$3520.0 2023-09-08
Enamine
EN300-28293873-0.5g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28293873-1.0g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28293873-10.0g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28293873-10g
benzyl N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]carbamate
2680760-62-5
10g
$5221.0 2023-09-08

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate 関連文献

benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamateに関する追加情報

Research Briefing on Benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate (CAS: 2680760-62-5)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate (CAS: 2680760-62-5) as a promising compound for therapeutic applications. This briefing synthesizes the latest research findings, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, characterized by its unique pyrazole core and nitro-methoxy substituents, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in targeted drug delivery systems, particularly in the context of cancer therapy and antimicrobial resistance.

One notable study demonstrated the compound's efficacy as a precursor in the development of kinase inhibitors, which are critical for modulating cellular signaling pathways implicated in tumor growth. The research highlighted its selective binding affinity to specific kinase domains, suggesting potential for reduced off-target effects compared to existing inhibitors.

Further investigations into the pharmacokinetic properties of benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate revealed its stability under physiological conditions, with moderate bioavailability and favorable metabolic clearance rates. These findings, corroborated by in vivo models, underscore its suitability for further preclinical development.

In addition to its therapeutic potential, the compound's synthetic accessibility has been a focal point of recent research. Optimized protocols utilizing green chemistry principles have been reported, achieving higher yields and reduced environmental impact. Such advancements align with the growing emphasis on sustainable pharmaceutical manufacturing.

Despite these promising results, challenges remain, including the need for comprehensive toxicity profiling and formulation optimization. Ongoing studies aim to address these gaps, with preliminary data suggesting minimal hepatotoxicity at therapeutic doses. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, benzyl N-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethylcarbamate represents a versatile scaffold with significant potential in drug discovery. Its dual role as a bioactive agent and synthetic intermediate positions it as a valuable asset in the development of next-generation therapeutics. Future research should prioritize mechanistic studies and combinatorial chemistry approaches to fully exploit its pharmacological properties.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue